(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride
Description
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral cyclopentanol derivative featuring an amino group at the 2-position, a methyl substituent at the 3S position, and a hydroxyl group at the 1S position, with a hydrochloride counterion. Its stereochemical configuration (1S,2R,3S) distinguishes it from other isomers and analogs. While specific data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its functional groups and stereochemistry are critical determinants of reactivity and biological interactions.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
UPFTXMCXWHEVPM-WLUDYRNVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1N)O.Cl |
Canonical SMILES |
CC1CCC(C1N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups is achieved through a series of reactions, including nucleophilic substitution and reduction.
Chiral Resolution: The chiral centers are introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
Pharmaceutical Development
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its chiral nature makes it an essential intermediate for creating enantiomerically pure drugs.
Case Study: Antidepressants
Research has shown that derivatives of this compound can be synthesized to produce novel antidepressants that target specific serotonin receptors more effectively than existing medications. For instance, modifications to the cyclopentanol structure have been linked to enhanced pharmacological profiles in animal models.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions such as:
- Alkylation
- Acylation
- Reduction reactions
These reactions facilitate the formation of complex molecules that are critical in drug discovery and development.
Chiral Catalysis
In asymmetric synthesis, (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has been employed as a chiral catalyst. Its use has been documented in several studies where it catalyzes reactions with high enantioselectivity, leading to the production of valuable chiral compounds.
Data Table: Properties and Uses
| Property/Use | Description |
|---|---|
| Chemical Structure | Chiral amine with cyclopentanol framework |
| Pharmaceutical Applications | Antidepressants, analgesics |
| Synthetic Applications | Building block for complex organic molecules |
| Catalytic Role | Asymmetric synthesis and chiral catalysis |
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Stereochemical Differences
The compound is compared to cyclopentanol-based hydrochlorides, carboxylic acid derivatives, and simpler alcohols (Table 1). Key distinctions include:
Table 1: Structural Comparison of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol Hydrochloride and Analogs
Key Observations:
Functional Group Variations: The target compound uniquely combines amino, hydroxyl, and methyl groups. In contrast, QZ-8325 replaces the hydroxyl with a ketone, altering hydrogen-bonding capacity and reactivity . The carboxylic acid derivative (CAS 1184919-69-4) exhibits higher acidity (pKa ~2-3) compared to alcohols (pKa ~16-18), influencing solubility and salt formation .
The methyl group at the 3S position in the target compound introduces steric hindrance absent in ST-4341 and QH-0892, which may reduce rotational freedom or alter pharmacokinetics.
Purity and Applications :
Research Implications
- Chiral Resolution : The stereochemical diversity among analogs (e.g., ST-4341 vs. QH-0892) highlights the need for precise synthesis to avoid unintended enantiomers in drug development.
Biological Activity
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride, also known as CAS 2306254-28-2, is a chiral compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on current scientific literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride |
| Purity | 97% |
Synthesis
The synthesis of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride typically involves several steps:
- Starting Material : A suitable cyclopentane derivative is chosen.
- Functional Group Introduction : Amino and hydroxyl groups are introduced via nucleophilic substitution and reduction techniques.
- Chiral Resolution : Enantioselective catalysts or chiral auxiliaries are employed to ensure the desired stereochemistry.
- Hydrochloride Formation : The final product is obtained by reacting the free base with hydrochloric acid .
Biological Activity
Research indicates that (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride exhibits various biological activities:
Enzyme Inhibition
Studies have explored its potential as an enzyme inhibitor. The compound interacts with specific enzymes, modulating their activity which could lead to therapeutic applications in treating enzyme-related diseases .
Receptor Binding
The compound has been investigated for its role as a ligand in receptor studies. Its chiral nature allows for selective binding to certain receptors, which is crucial for drug design and development .
Case Study 1: Enzyme Interaction
In a study published in the Journal of Organic Chemistry, (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol was shown to inhibit a specific enzyme involved in metabolic pathways. The inhibition was quantified using kinetic assays, demonstrating a significant reduction in enzymatic activity at micromolar concentrations .
Case Study 2: Receptor Studies
Another research project focused on the compound's interaction with neurotransmitter receptors. The findings suggested that it could act as a modulator for neurotransmission processes, highlighting its potential in neuropharmacology .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. It can alter biochemical pathways leading to changes in cellular functions. This modulation can result in therapeutic effects relevant to various diseases .
Applications in Research
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride is utilized across multiple fields:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride?
The synthesis typically involves:
- Reduction of a cyclopentanone precursor (e.g., 3-methylcyclopentanone) using sodium borohydride (NaBH₄) or catalytic hydrogenation to introduce the hydroxyl group .
- Reductive amination to incorporate the amino group, followed by HCl treatment to form the hydrochloride salt .
- Chiral resolution via enzymatic methods or chromatography to isolate the (1S,2R,3S) enantiomer .
Critical factors : pH control during salt formation, inert atmosphere for reduction steps, and chiral purity validation using HPLC .
Q. How is the stereochemical purity of this compound validated in academic research?
Methodological approaches include:
- Chiral HPLC with a polysaccharide-based column to resolve enantiomers .
- NMR spectroscopy (e.g., NOESY or 2D-NMR) to confirm spatial arrangement of substituents .
- Single-crystal X-ray diffraction for absolute configuration determination .
- Optical rotation measurement compared to literature values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly water-soluble due to the hydrochloride salt form; solubility in organic solvents (e.g., DMSO, ethanol) varies and should be pre-tested for assay compatibility .
- Stability : Perform stress testing via:
- pH stability : Monitor degradation by HPLC under acidic (pH 2) and basic (pH 9) conditions .
- Thermal stability : Store at -20°C for long-term use; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do stereoisomers of this compound differ in biological activity, and what methods distinguish their effects?
- Activity differences : The (1S,2R,3S) enantiomer may exhibit higher affinity for target receptors (e.g., glutamate receptors) compared to (1R,2S,3R), as seen in analogous cyclopentanol derivatives .
- Experimental approaches :
- In vitro binding assays using radiolabeled ligands to compare enantiomer affinity .
- Molecular docking simulations to predict enantiomer-specific interactions with receptor binding pockets .
- In vivo behavioral studies in animal models to assess neuropharmacological effects (e.g., anxiety modulation) .
Q. What analytical strategies resolve contradictions in reported receptor binding data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize buffer conditions (e.g., ionic strength, pH) and receptor preparation methods .
- Receptor subtype selectivity : Use subtype-specific knockout models or competitive antagonists to isolate targets .
- Data triangulation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and functional assays (e.g., cAMP modulation) to validate binding .
Q. What is the mechanistic basis for its reported apoptosis-inducing effects in cancer cells?
- Pathway modulation : The compound may activate intrinsic apoptosis pathways by:
- Caspase-3/7 activation , measured via fluorogenic substrates in HeLa or MCF-7 cells .
- Mitochondrial membrane depolarization , assessed using JC-1 dye and flow cytometry .
- Target identification :
- Kinase inhibition profiling (e.g., against PI3K/Akt) to identify upstream regulators .
- Transcriptomic analysis (RNA-seq) to map apoptosis-related gene expression changes .
Methodological Notes
- Synthetic scale-up : Replace NaBH₄ with catalytic hydrogenation for greener, scalable synthesis .
- Troubleshooting chiral purity : If enantiomeric excess (ee) < 95%, employ recrystallization with a chiral resolving agent (e.g., tartaric acid) .
- Biological assay optimization : Pre-incubate the compound in assay buffer to ensure full dissolution and avoid precipitation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
